

physical and chemical properties of propylphosphonic anhydride

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Compound of Interest

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Propylphosphonic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propylphosphonic anhydride, commonly referred to as T3P®, is a versatile and widely utilized reagent in modern organic synthesis. Its efficacy as a coupling agent, particularly in amide bond formation, coupled with its favorable safety and handling profile, has established it as a valuable tool in research, development, and large-scale chemical production. This guide provides an in-depth overview of the core physical and chemical properties of **propylphosphonic anhydride**, detailed experimental protocols for its application, and visualizations of key reaction mechanisms and workflows.

Core Physical and Chemical Properties

Propylphosphonic anhydride is a cyclic trimer of n-propylphosphonic acid. It is typically a colorless to pale yellow, viscous liquid.^{[1][2]} Due to its reactivity with moisture, it is most commonly supplied and used as a 50% solution in various aprotic solvents such as ethyl acetate, N,N-dimethylformamide (DMF), or dichloromethane.^[3]

Physical Properties

The key physical properties of **propylphosphonic anhydride** are summarized in the table below. It is important to note that some properties, such as boiling point, are often reported for

the commercially available solutions.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₂₁ O ₆ P ₃	[1][4]
Molecular Weight	318.18 g/mol	[4]
Appearance	Colorless to pale yellow viscous liquid	[1][2]
Density	1.069 g/mL at 25 °C	[5]
Boiling Point (Neat)	~200 °C at 0.3 torr	[5]
Boiling Point (50% in Ethyl Acetate)	77 °C at 1013 hPa	
Refractive Index	n ₂₀ /D 1.418	[5]
Solubility	Miscible with dioxane, tetrahydrofuran, dimethylformamide, and other polar aprotic organic solvents.	[2]

Chemical Properties

Propylphosphonic anhydride's chemical behavior is dominated by its function as a powerful dehydrating and coupling agent. Its key chemical characteristics include:

- **Amide Bond Formation:** It is exceptionally effective for the formation of amide bonds between carboxylic acids and amines, including those with high steric hindrance or a propensity for racemization.[6]
- **Peptide Synthesis:** T3P® is widely used in both solution-phase and solid-phase peptide synthesis.[7][8]
- **Other Condensation Reactions:** Beyond amide formation, it facilitates other condensation reactions such as esterification, the formation of hydroxamic acids, and the synthesis of nitriles from amides or aldehydes.

- **Mild Reaction Conditions:** Reactions involving T3P® typically proceed under mild conditions, often at or below room temperature.[7]
- **Low Toxicity and Allergenicity:** Compared to many other coupling reagents, such as carbodiimides, T3P® exhibits low toxicity and is non-allergenic.[9]
- **Water-Soluble Byproducts:** A significant advantage of using T3P® is that its byproducts are water-soluble, allowing for simple aqueous workups to obtain high-purity products.[9]

Spectroscopic Data

The structural confirmation of **propylphosphonic anhydride** and the monitoring of reactions involving it can be achieved through various spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl groups.
 - ¹³C NMR: The carbon NMR spectrum will display resonances for the three distinct carbon atoms of the propyl chains.
 - ³¹P NMR: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds and will show a characteristic signal for the phosphorus atoms in the cyclic anhydride structure.
- **Infrared (IR) Spectroscopy:** The IR spectrum of **propylphosphonic anhydride** exhibits strong absorption bands characteristic of P=O and P-O-P bonds.
- **Mass Spectrometry (MS):** Mass spectrometry can be used to confirm the molecular weight of the compound.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving **propylphosphonic anhydride**.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for the coupling of a carboxylic acid and an amine using T3P®.

Materials:

- Carboxylic acid
- Amine
- **Propylphosphonic anhydride** (T3P®) solution (e.g., 50% in ethyl acetate)
- Tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine)
- Anhydrous aprotic solvent (e.g., ethyl acetate, dichloromethane, or DMF)
- Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.
- Add the tertiary amine base (2.0-3.0 equivalents) to the reaction mixture.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add the T3P® solution (1.2-1.5 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and perform an aqueous workup. This typically involves washing the organic layer sequentially with water, a mild acid (e.g., 1 M HCl, if the product is not acid-sensitive), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Protocol 2: Synthesis and Purification of Neat Propylphosphonic Anhydride

This protocol outlines a method for the preparation of pure **propylphosphonic anhydride** from propylphosphonic acid.^[10]

Materials:

- Propylphosphonic acid
- Acetic anhydride
- Kugelrohr distillation apparatus
- High-vacuum pump

Procedure:

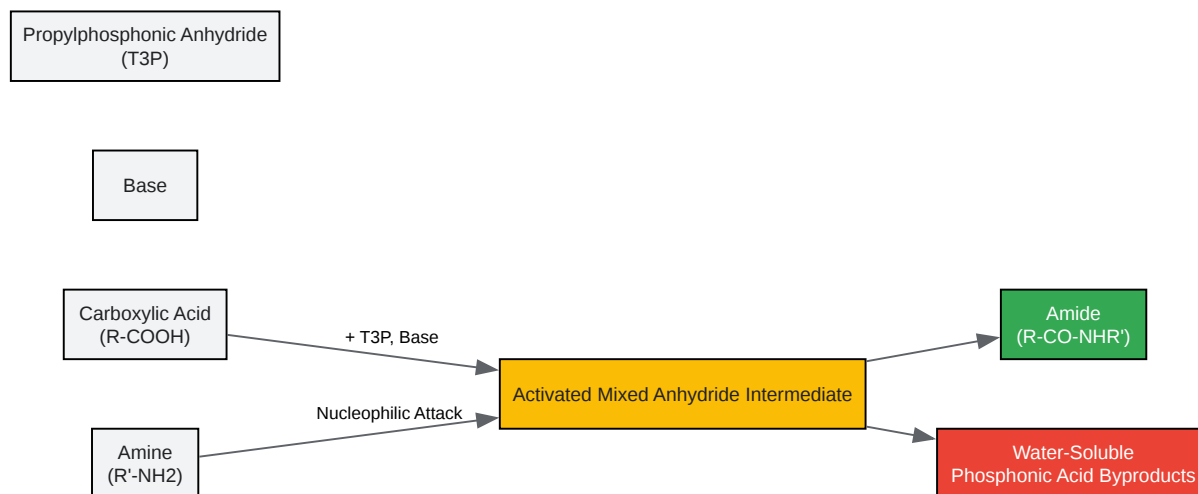
- Dissolve propylphosphonic acid in acetic anhydride in a round-bottomed flask.
- Heat the solution under reflux for 24 hours under an argon atmosphere.
- Remove the residual acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

- Distill the resulting oligomeric phosphonic acid anhydride using a Kugelrohr apparatus at a high vacuum (e.g., 0.3 mbar) and a high temperature (up to 300 °C).
- The distilled product is neat **propylphosphonic anhydride**, which appears as a colorless, viscous oil.^[10]
- The pure product can be stored in a closed container for several months without decomposition.^[10]

Mandatory Visualizations

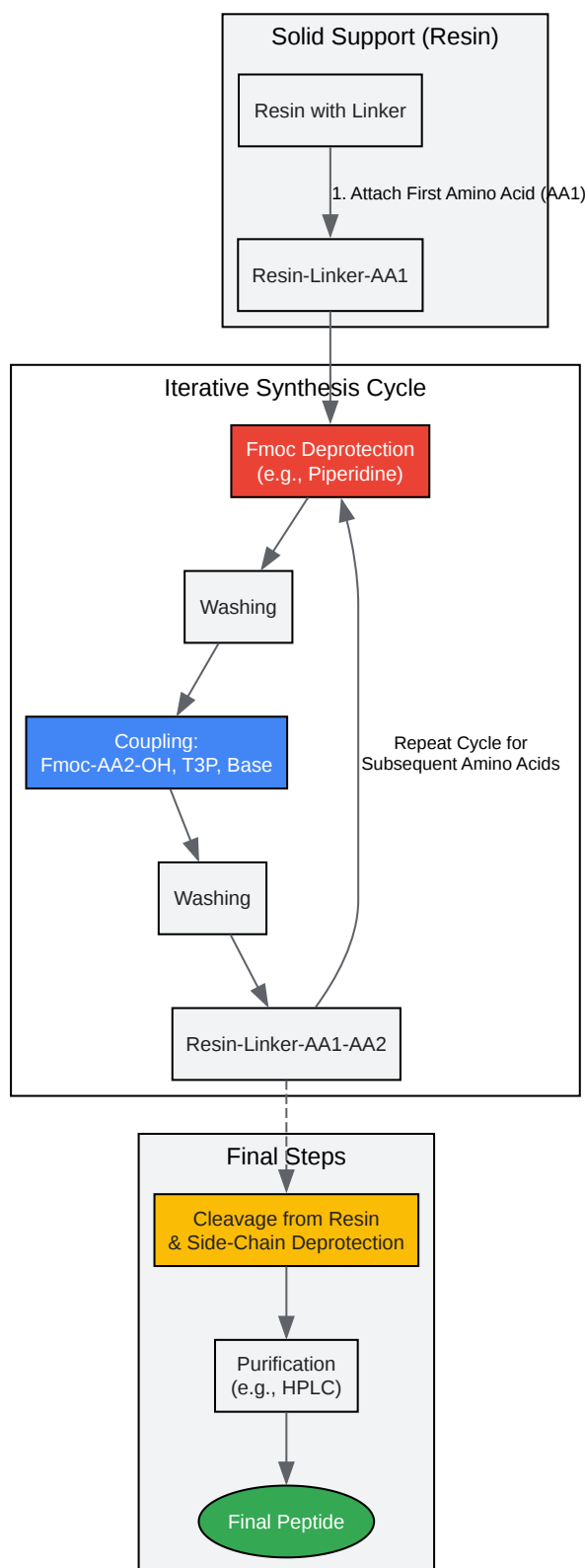
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of T3P®-mediated amide bond formation and a typical experimental workflow for solid-phase peptide synthesis.



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Caption: Mechanism of T3P®-mediated amide bond formation.



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Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using T3P®.

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